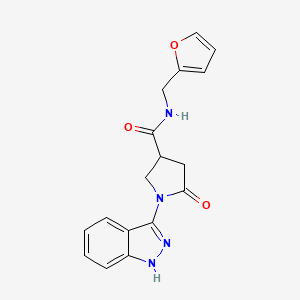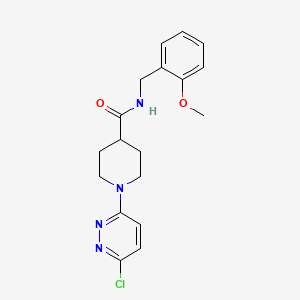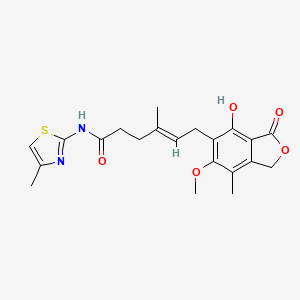![molecular formula C23H25N5O3 B10982472 (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10982472.png)
(4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that features an indole core, a triazolopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The Fischer indole synthesis is a common method used to construct the indole ring, involving the reaction of phenylhydrazine with a ketone under acidic conditions . The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors . The final step involves coupling the indole and triazolopyridine units with the piperidine ring, often using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted indole derivatives from electrophilic substitution .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, the compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Medicine
In medicine, this compound is of interest for its potential therapeutic applications. Indole derivatives have been investigated for their ability to interact with various biological targets, making them promising candidates for drug development .
Industry
In industry, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. The triazolopyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets . The piperidine ring can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
1-methyl-1H-indole-3-carboxaldehyde: A synthetic intermediate with a similar indole structure.
Triazolopyridine derivatives: Compounds with a similar triazolopyridine moiety.
Uniqueness
The uniqueness of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone lies in its combination of three distinct structural motifs: the indole core, the triazolopyridine moiety, and the piperidine ring. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for further research and development .
Properties
Molecular Formula |
C23H25N5O3 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4,6-dimethoxy-1-methylindol-2-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H25N5O3/c1-26-18-11-16(30-2)12-20(31-3)17(18)13-19(26)23(29)27-9-6-7-15(14-27)22-25-24-21-8-4-5-10-28(21)22/h4-5,8,10-13,15H,6-7,9,14H2,1-3H3 |
InChI Key |
MSSIDBJUZQVRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B10982392.png)

![N-(2,4-dimethoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10982400.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10982422.png)

![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982436.png)
![3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982438.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10982442.png)

![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982455.png)
![1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide](/img/structure/B10982460.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10982461.png)
![methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10982463.png)
